Spiro[1,3-benzodioxole-2,1'-cyclohexane]
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
spiro[1,3-benzodioxole-2,1'-cyclohexane] | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-4-8-12(9-5-1)13-10-6-2-3-7-11(10)14-12/h2-3,6-7H,1,4-5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPXULWFZNXFRHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OC3=CC=CC=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059749 | |
| Record name | Spiro[1,3-benzodioxole-2,1'-cyclohexane] | |
| Source | EPA DSSTox | |
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Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182-55-8 | |
| Record name | Spiro[1,3-benzodioxole-2,1′-cyclohexane] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=182-55-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Spiro(1,3-benzodioxole-2,1'-cyclohexane) | |
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| Record name | Spiro[1,1'-cyclohexane] | |
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| Record name | Spiro[1,3-benzodioxole-2,1'-cyclohexane] | |
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| Record name | Spiro[1,3-benzodioxole-2,1'-cyclohexane] | |
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| Record name | Spiro[1,3-benzodioxole-2,1'-cyclohexane] | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | Spiro(1,3-benzodioxole-2,1'-cyclohexane) | |
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Advanced Synthetic Methodologies for Spiro 1,3 Benzodioxole 2,1 Cyclohexane and Its Derivatives
Strategies for Spiro[1,3-benzodioxole-2,1'-cyclohexane] Scaffold Construction
The formation of the spiro[1,3-benzodioxole-2,1'-cyclohexane] core relies on the creation of a spiroketal, specifically a ketal derived from a catechol and a cyclohexanone (B45756). The primary strategies revolve around efficiently forming this key linkage.
Multi-step Reaction Sequences for Spiro[1,3-benzodioxole-2,1'-cyclohexane] Synthesis
While direct condensation is common, multi-step sequences allow for the synthesis of more complex and substituted derivatives. A general multi-step approach may involve the initial synthesis of a functionalized catechol or a substituted cyclohexanone, followed by the key spiroketalization step. For instance, a substituted catechol can be prepared through various aromatic functionalization reactions. Similarly, the cyclohexane (B81311) ring can be constructed through cycloaddition reactions or ring-closing metathesis, followed by conversion to the required ketone.
A notable example in the broader class of spiro-benzodioxoles involves the Fischer indolization reaction to create complex fused polycyclic structures derived from bicyclo[3.3.1]nonane precursors, which already contain the spiro-benzodioxole moiety. nih.gov Such multi-step sequences are crucial for accessing derivatives with specific substitution patterns that are not achievable through direct, single-step methods.
Synthesis from Readily Available Precursors
The most direct and common method for synthesizing the parent Spiro[1,3-benzodioxole-2,1'-cyclohexane] scaffold involves the acid-catalyzed condensation of catechol (1,2-dihydroxybenzene) with cyclohexanone. This reaction is a classic example of ketal formation, where the diol (catechol) reacts with the ketone (cyclohexanone) to form the five-membered dioxole ring spiro-fused to the cyclohexane ring.
For instance, the synthesis of a methylated derivative, Spiro(1,3-benzodioxole-2,1'-cyclohexane), 5-methyl-, involves the reaction of the corresponding substituted 1,3-benzodioxole (B145889) with cyclohexanone in the presence of a catalyst. ontosight.ai The reaction can be generalized as the condensation of a catechol derivative with a cyclic ketone. A similar reaction has been reported for the synthesis of spiro(1,3-benzodioxole-2,2′-adamantane) from catechol and adamantan-2-one.
| Reactant 1 | Reactant 2 | Product | Notes |
| Catechol | Cyclohexanone | Spiro[1,3-benzodioxole-2,1'-cyclohexane] | Acid-catalyzed condensation |
| 4-Methylcatechol | Cyclohexanone | 5-Methyl-spiro[1,3-benzodioxole-2,1'-cyclohexane] | Acid-catalyzed condensation |
| Catechol | Adamantan-2-one | Spiro(1,3-benzodioxole-2,2′-adamantane) | Demonstrates use of different cyclic ketones |
This approach is highly efficient for creating the basic scaffold due to the commercial availability and low cost of the starting materials. Purification of the resulting spiro compound is typically achieved through standard methods like recrystallization or chromatography. ontosight.ai
Regioselective Protection and Derivatization Approaches in Spiro[1,3-benzodioxole] Synthesis
The synthesis of specifically functionalized derivatives of Spiro[1,3-benzodioxole-2,1'-cyclohexane] often requires regioselective control. This can be achieved by using a pre-functionalized catechol or by derivatizing the benzodioxole ring after the spirocycle is formed.
Strategies for the regioselective synthesis of functionalized catechols are critical. For example, the Mannich reaction of catechol with formaldehyde (B43269) and secondary amines can produce 4- or 3-substituted catechols, which can then be used as precursors for spirocycle synthesis. rsc.org This allows for the introduction of functional groups at specific positions on the aromatic ring.
Furthermore, regioselective functionalization can be achieved on the pre-formed spirocycle. Electrophilic aromatic substitution reactions on the benzodioxole ring would be directed by the existing oxygen atoms. The control of regioselectivity in such reactions is a key challenge, often guided by the electronic properties of any existing substituents on the aromatic ring. Methodologies developed for the regioselective synthesis of other spiro compounds, such as spiro quinazolinones or spiro-oxindoles, highlight the importance of catalyst and reaction condition control to achieve exclusive regioselectivity. rsc.orgmdpi.com
Stereoselective Synthesis of Spiro[1,3-benzodioxole-2,1'-cyclohexane] Analogues
When the cyclohexane ring or the benzodioxole moiety is appropriately substituted, the spiro carbon atom becomes a stereocenter, leading to the existence of enantiomers. The synthesis and separation of these stereoisomers are crucial for applications where specific stereochemistry is required.
Enantiospecific and Enantioselective Synthetic Protocols for Spiro[1,3-benzodioxole] Derivatives
Enantioselective synthesis aims to produce a single enantiomer from achiral or racemic starting materials. This is often achieved using chiral catalysts or reagents. Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of spiro compounds, including spirocyclohexane oxindoles, through cascade reactions that can create multiple stereocenters with high enantioselectivity (>99% ee). nih.govnih.gov While not directly demonstrated on Spiro[1,3-benzodioxole-2,1'-cyclohexane], these protocols, such as those using (R)-diphenylprolinol silyl (B83357) ether as a catalyst, are applicable to analogous systems. nih.gov
Another powerful approach is the use of metal-based catalysis. For example, iridium and Brønsted acid co-catalyzed enantioselective cycloaddition reactions have been used to synthesize spiro-N,O-ketals with excellent enantioselectivities. Similarly, a gold and iridium sequential catalytic system has been developed for the enantioselective synthesis of spiroketals and spiroaminals. nih.gov
Enantiospecific synthesis, on the other hand, involves the use of an enantiomerically pure starting material to transfer chirality to the product. For instance, the synthesis of a chiral spiro[1,3-benzodioxole] derivative was unequivocally confirmed through an enantiospecific route starting from enantiomerically enriched (-)-(1R,5S)-bicyclo[3.3.1]nonane-2,9-dione. nih.gov This method guarantees the absolute configuration of the final product based on the known configuration of the precursor.
| Method | Approach | Key Features | Example Application |
| Organocatalysis | Enantioselective | Michael/Aldol (B89426) cascade reactions; High ee (>99%) | Synthesis of spiro[cyclohexane-1,3′-indolin]-2′-ones nih.govnih.gov |
| Metal Catalysis | Enantioselective | Ir/Brønsted acid co-catalysis; Au/Ir sequential catalysis | Synthesis of spiro-N,O-ketals and other spiroketals nih.gov |
| Chiral Precursor | Enantiospecific | Transfers chirality from starting material to product | Synthesis of chiral spiro[1,3-benzodioxole] derivatives from bicyclo[3.3.1]nonane-2,9-dione nih.gov |
Chiral HPLC Enantiomer Separation Techniques for Spiro[1,3-benzodioxole] Compounds
When an enantioselective synthesis is not available or if a racemic mixture is produced, chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating the enantiomers. nih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.
For derivatives of the spiro[1,3-benzodioxole] scaffold, this technique has been successfully applied. The enantiomers of spiro[benzo-1,3-dioxole-2,9′-bicyclo[3.3.1]nonan]-2′-one and its corresponding diastereomeric hydroxy acetals were resolved by HPLC using a swollen microcrystalline triacetylcellulose (B593227) column as the chiral stationary phase. rsc.orgresearchgate.net Triacetylcellulose is a polysaccharide-based CSP that is effective for separating a wide range of chiral compounds. The successful resolution of these complex spiro systems demonstrates the utility of chiral HPLC for obtaining enantiomerically pure spiro[1,3-benzodioxole] compounds for further study. nih.govrsc.org
Catalytic Approaches in Spiro[1,3-benzodioxole-2,1'-cyclohexane] Synthesis
Catalysis is central to the efficient and selective synthesis of complex molecules like Spiro[1,3-benzodioxole-2,1'-cyclohexane]. Organocatalysis, transition metal catalysis, and Brønsted acid catalysis each offer unique advantages for constructing and derivatizing this spirocyclic system.
Organocatalytic cascade reactions have emerged as a powerful tool for the asymmetric synthesis of complex cyclic and spirocyclic structures from simple starting materials in a single operation. mdpi.comrsc.org These reactions often create multiple stereocenters with high levels of control. nih.govresearchgate.net For the synthesis of spirocyclohexane frameworks, a common strategy involves a Michael/aldol cascade reaction. nih.govresearchgate.net
For example, a chiral squaramide-catalyzed cascade reaction between γ-nitro ketones and 2-arylidene-1,3-indanedione produces highly functionalized spirocyclohexane products. researchgate.net This reaction proceeds with high chemical yields and excellent diastereo- and enantioselectivity, forming three new stereogenic centers. researchgate.net Similarly, the synthesis of spiro[cyclohexane-1,3′-indolin]-2′-ones via a Michael/aldol cascade has been achieved using a prolinol silyl ether catalyst, affording products with four or five contiguous chiral centers in high yields and optical purity. nih.govnih.gov These methodologies highlight the potential for constructing the Spiro[1,3-benzodioxole-2,1'-cyclohexane] core by reacting a suitable catechol-derived precursor with an appropriate Michael acceptor and donor through a catalyzed cascade sequence. The power of these organocatalytic pathways is underscored by the mild reaction conditions and high efficiency in producing synthetically challenging heterocyclic products. acs.orgnih.gov
Transition metal catalysis provides a versatile platform for both the construction and derivatization of spirocyclic frameworks. rsc.org Palladium and rhodium are among the most frequently used metals for these transformations. rsc.orgnih.gov
Palladium-catalyzed cascade reactions, often involving a Heck reaction coupled with C-H activation, have been developed to synthesize spirooxindoles and other related structures. nih.govresearchgate.net For instance, a palladium-catalyzed spirocyclization of 2-bromoarylamides with vinyl bromides proceeds through the formation of a key spiropalladacycle intermediate via carbopalladation and subsequent C–H functionalization. nih.gov This intermediate can then react with external reagents to build molecular complexity. nih.gov Such strategies could be envisioned for the derivatization of a pre-formed Spiro[1,3-benzodioxole-2,1'-cyclohexane] system or for its direct construction from appropriately functionalized precursors. DFT and experimental studies have been used to elucidate the mechanisms of these complex transformations, supporting pathways that involve oxidative addition, intramolecular carbopalladation, C-H bond activation, and migratory insertion sequences. researchgate.netnih.gov
Rhodium(III)-catalyzed C-H activation and spiroannulation reactions offer another direct route to spirocyclic systems. rsc.orgrsc.org These methods can integrate C-H activation with dearomatization to construct spirocyclic isoindole N-oxides and isobenzofuranones, demonstrating the potential for creating the spiro junction in a single, efficient step. rsc.org
Brønsted acid catalysis is a fundamental strategy for promoting cyclization reactions, including the formation of spirocycles. nih.govwikipedia.orgorganic-chemistry.org Chiral Brønsted acids, particularly phosphoric acids, have become powerful catalysts for asymmetric synthesis, enabling the construction of complex spiro frameworks with high enantioselectivity. acs.orgresearchgate.net
In the context of spiro compound synthesis, Brønsted acids can catalyze Prins-type cyclizations, Diels-Alder reactions, and other annulations that lead to the spiro core. nih.govacs.org For instance, a highly stereoselective Prins-type cyclization to construct spirooxindole pyrans has been developed using Brønsted acid catalysis. nih.gov Chiral phosphoric acids have been successfully employed in asymmetric Diels-Alder reactions of 2-vinylindoles with methyleneindolinones to construct complex spiro[tetrahydrocarbazole-3,3′-oxindole] architectures with excellent diastereo- and enantioselectivities. acs.org The catalyst operates through a hydrogen-bonding activation mode, precisely controlling the approach of the reactants. acs.org
This type of catalysis could be directly applied to the formation of Spiro[1,3-benzodioxole-2,1'-cyclohexane] by promoting the reaction between a catechol derivative and a suitable diene or dienophile precursor for the cyclohexane ring. The use of a confined chiral Brønsted acid, which possesses a sterically demanding chiral microenvironment, could enforce high levels of stereocontrol during the key bond-forming event. researchgate.net
Cyclization and Annulation Reactions Forming the Spiro[1,3-benzodioxole-2,1'-cyclohexane] Core
The construction of the core spirocyclic system relies on key cyclization and annulation reactions. Among the classic and versatile methods for building fused heterocyclic systems is the Fischer indolization, which can be adapted for the synthesis of complex polycyclic spiro structures.
The Fischer indole (B1671886) synthesis is a classic reaction that produces an indole from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. wikipedia.orgsharif.edu This reaction proceeds through the formation of a phenylhydrazone, which, after protonation and a acs.orgacs.org-sigmatropic rearrangement, cyclizes and eliminates ammonia (B1221849) to form the aromatic indole ring. wikipedia.orgyoutube.com
This powerful transformation can be ingeniously applied to the synthesis of complex, fused polycyclic spiro structures. researchgate.net By using a spirocyclic ketone as the carbonyl component, the Fischer indolization can be used to append an indole ring system directly onto the spiro core. For example, starting with a derivative of Spiro[1,3-benzodioxole-2,1'-cyclohexane] that contains a ketone functionality on the cyclohexane ring, a reaction with a substituted phenylhydrazine under acidic conditions would lead to a fused polycyclic structure containing the intact spiro[1,3-benzodioxole-2,1'-cyclohexane] moiety. researchgate.net This strategy has been used to assemble a range of aryl-substituted spirocycles containing an indole moiety, often in combination with other key reactions like Claisen rearrangement and ring-closing metathesis to build the initial spirocyclic ketone. researchgate.net The versatility of the Fischer indole synthesis allows for the introduction of various substituents onto the newly formed indole ring by simply changing the starting phenylhydrazine, providing a modular approach to a library of complex spiro-indole derivatives. sharif.edu
Intramolecular Aldolization and Michael Addition-Driven Cyclization
A powerful strategy for the construction of the cyclohexane ring in spirocyclic frameworks involves a cascade reaction sequence combining Michael addition and intramolecular aldolization. This approach is particularly effective in organocatalysis, enabling the enantioselective synthesis of complex molecules with multiple stereocenters.
The general mechanism commences with the conjugate addition of a nucleophile to an electron-deficient olefin (Michael acceptor). This is followed by an intramolecular cyclization of the resulting enolate onto a pendant electrophilic group, typically an aldehyde or ketone, in an aldol reaction. This cascade efficiently forms the carbocyclic ring fused at the spiro center.
In the context of synthesizing spirocyclohexane derivatives, a common approach involves the reaction of a cyclic ketone precursor bearing an α,β-unsaturated substituent with a suitable Michael donor. For example, organocatalytic reactions of 3-olefinic oxindoles with pentane-1,5-dial have been investigated to create substituted spirocyclohexane oxindoles. chem-station.com The reaction proceeds through a Michael addition followed by an intramolecular aldol reaction. chem-station.com The choice of N-protecting group on the oxindole (B195798) ring has been shown to critically affect the stereochemical outcome of the aldol ring closure. chem-station.com This methodology consistently affords products with multiple contiguous chiral centers in high yields and with excellent enantioselectivities, often exceeding 99% ee. chem-station.com
While not a direct synthesis of Spiro[1,3-benzodioxole-2,1'-cyclohexane], this cascade strategy highlights a versatile and highly stereocontrolled method for constructing the spiro-fused cyclohexane ring, which is a key structural feature.
| Reactant A | Reactant B | Catalyst | Product Type | Key Features | Reference |
|---|---|---|---|---|---|
| 3-Olefinic Oxindole | Pentane-1,5-dial | (R)-Diphenylprolinol silyl ether | Spiro[cyclohexane-1,3'-indolin]-2'-one | High yield and enantioselectivity (>99% ee); creates 4-5 stereocenters. | chem-station.com |
| γ-Nitro Ketones | 2-Arylideneindane-1,3-diones | Chiral Squaramide | Spirocyclohexane Indane-1,3-diones | High diastereoselectivity and enantioselectivity (up to >95:5 dr, 99% ee). | researchgate.net |
Parham Cyclization in Spiro[google.combenzopyran-1,1′-cyclohexane] Synthesis
The Parham cyclization is a potent tool for forming carbo- and heterocyclic rings. The reaction involves a halogen-lithium exchange on an aryl halide bearing a side chain with an electrophile, followed by intramolecular attack of the resulting aryllithium onto the electrophile. youtube.com This methodology has been successfully applied to the synthesis of spiro[benzopyran-1,1′-cyclohexane] derivatives, which are structurally analogous to the benzodioxole target.
A key example is the synthesis of spiro[ chem-station.combenzopyran-1,1′-cyclohexan]-3′-amines. nih.govnih.gov The crucial step is the Parham cyclization of 1-bromo-2-(2-bromoethyl)benzene. nih.govnih.gov This starting material is treated with n-butyllithium to generate an aryllithium intermediate via halogen-lithium exchange at the aryl bromide position. This intermediate then undergoes an intramolecular cyclization by attacking a ketone functionality on a tethered cyclohexane precursor. nih.govnih.gov
Specifically, the aryllithium reacts with a mono-ketal protected cyclohexane-1,3-dione in a one-pot reaction to form the spirocyclic benzopyran framework. nih.govnih.gov The protection of one carbonyl group of the cyclohexane-1,3-dione is necessary due to its high C-H acidity. nih.gov The reaction proceeds through the formation of an alcoholate, which upon workup and subsequent synthetic modifications, yields the desired spiro compound. nih.gov This method provides an efficient route to the core spirocyclic system.
| Starting Material | Reagent | Key Intermediate | Product | Yield | Reference |
| 1-Bromo-2-(2-bromoethyl)benzene | n-BuLi, then mono-ketal of cyclohexane-1,3-dione | Aryllithium intermediate | Spirocyclic benzopyran framework | Not specified | nih.govnih.gov |
Effenberger Cyclization Techniques for Spiro[1,3-benzodioxole] Analogues
The Effenberger cyclization, also known as the Effenberger α,α′-annulation, is a specific synthetic method used to form bicyclo[3.3.1]nonane systems. The reaction typically involves the treatment of enol ethers or silyl enol ethers with malonyl chloride in the presence of a strong base or a Lewis acid catalyst.
The established mechanism of the Effenberger cyclization leads to a bridged bicyclic structure, which is fundamentally different from the spirocyclic junction found in Spiro[1,3-benzodioxole-2,1'-cyclohexane]. A spiro compound consists of two rings connected by a single common atom, whereas a bridged bicyclic compound features two rings sharing two non-adjacent atoms (the bridgehead atoms). Based on a review of the chemical literature, the Effenberger cyclization is not a documented or mechanistically suitable method for the synthesis of spiro[1,3-benzodioxole] analogues, as its inherent reaction pathway does not generate a spirocyclic core.
Oxidative Cycloaddition Reactions in Spiro[1,3-benzodioxole] Synthesis
Oxidative cycloaddition reactions provide a modern and powerful avenue for the synthesis of complex heterocyclic structures, including spirocycles. These reactions often employ hypervalent iodine reagents, which are attractive due to their low toxicity and mild reaction conditions, serving as effective replacements for heavy metal oxidants.
The general strategy involves the oxidation of a suitable precursor, often a phenol (B47542) or a derivative, to generate a reactive intermediate that undergoes a subsequent intramolecular or intermolecular cycloaddition. For the synthesis of spiro[1,3-benzodioxole] systems, a plausible approach would involve the oxidative dearomatization of a catechol derivative.
Hypervalent iodine(III) reagents like phenyliodine diacetate (PIDA) or phenyliodine bis(trifluoroacetate) (PIFA) are commonly used. novapublishers.com These reagents can mediate the oxidative cyclization of phenols to form spirolactones and other spiroheterocycles. ajchem-a.com For instance, the oxidative cyclization of p-substituted phenols using PIDA has been shown to successfully generate spiro β-lactams. ajchem-a.com This process involves the dearomatization of the phenol ring, followed by intramolecular cyclization. While direct examples for Spiro[1,3-benzodioxole] are not prominent, the principle of oxidative cyclization of catechol-type precursors with suitable dienes or other coupling partners represents a viable synthetic strategy. The reaction is believed to proceed through a radical mechanism, where the oxidant initiates the formation of a radical species that cyclizes to form the new ring system. nih.gov
Green Chemistry Methodologies for Spiro[1,3-benzodioxole-2,1'-cyclohexane] Related Compounds
The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules like spiro compounds to reduce environmental impact. Key green methodologies include the use of microwave irradiation and ionic liquids, which can lead to shorter reaction times, higher yields, and improved safety profiles.
Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool. The application of microwave irradiation can dramatically accelerate reaction rates by efficiently and uniformly heating the reaction mixture. nih.gov For spiro compound synthesis, microwave-assisted multicomponent reactions are particularly noteworthy. For example, a Knoevenagel/Michael/cyclization multicomponent domino methodology has been developed for the synthesis of various spiro compounds. google.comnih.govresearchgate.net This approach, often performed in environmentally benign solvents like ethanol, can produce complex spirocycles in good to excellent yields (43-98%) within a short reaction time (e.g., 2 hours). google.comnih.govresearchgate.net
Ionic liquids (ILs) are salts with low melting points that can act as both solvents and catalysts. Their negligible vapor pressure, high thermal stability, and recyclability make them attractive green alternatives to volatile organic solvents. In spiro-synthesis, ILs such as 1-methylimidazolium (B8483265) chloride have been used as organocatalysts in multicomponent reactions, demonstrating high efficiency and yielding clean products. google.comresearchgate.net The combination of microwave heating and ionic liquid catalysis represents a potent green synthetic strategy. google.comresearchgate.netchemicalbook.com
| Methodology | Catalyst/Solvent | Key Advantages | Example Reaction | Yield Range | Reference |
|---|---|---|---|---|---|
| Microwave-Assisted Domino Reaction | Ionic Liquid (e.g., 1-methylimidazolium chloride) in Ethanol | Rapid reaction times (2h), high yields, eco-friendly solvent. | Knoevenagel/Michael/cyclization for spiro-oxindoles | 43-98% | google.comnih.govresearchgate.net |
| Microwave-Assisted Kabbe Condensation | Ionic Liquid (e.g., [bmim]Cl·AlCl3) | High yields, rate acceleration, eco-friendly, catalyst recycling. | Synthesis of spirochromone conjugates | Good | chemicalbook.com |
Mechanistic Investigations of Reactions Involving Spiro 1,3 Benzodioxole 2,1 Cyclohexane and Analogues
Reaction Mechanism Elucidation through Experimental and Theoretical Studies
Detailed Analysis of Cascade Reaction Pathways in Spiro Systems
Cascade reactions, also known as tandem or domino reactions, offer an efficient and atom-economical approach to the synthesis of complex molecules like spiro[1,3-benzodioxole-2,1'-cyclohexane] from simple precursors in a single operation. nih.gov These reactions proceed through a sequence of intramolecular and intermolecular transformations, where the functionality for the subsequent step is generated in the preceding one.
One prominent cascade pathway for the synthesis of spiroketal systems, analogous to the spiro[1,3-benzodioxole-2,1'-cyclohexane] core, involves an initial intramolecular cyclization of alkynols. For instance, the enantioselective synthesis of spiroketals has been achieved through a gold and iridium sequential catalytic system. acs.org In this process, a racemic 2-(1-hydroxyallyl)phenol reacts with an alkynol, first catalyzed by gold to form an exocyclic vinyl ether intermediate. This intermediate then undergoes an asymmetric allylation and spiroketalization with a π-allyl-iridium species, yielding the final spiroketal with high enantioselectivity. acs.org
Another powerful cascade strategy involves organocatalytic Michael/Aldol (B89426) reactions. The synthesis of spiro[cyclohexane-1,3′-indolin]-2′-ones, which share the spirocyclohexane motif with the title compound, has been accomplished via the reaction of 3-olefinic oxindoles with pentane-1,5-dial. nih.govlibretexts.org The proposed mechanism commences with a Michael addition of the enamine, formed from the dialdehyde (B1249045) and the organocatalyst, to the 3-olefinic oxindole (B195798). This is followed by an intramolecular aldol reaction, which closes the cyclohexane (B81311) ring and forms the spirocyclic product with multiple stereocenters. nih.gov The stereochemical outcome of the final aldol cyclization can be influenced by the nature of the protecting group on the indolinone nitrogen. masterorganicchemistry.com
Palladium-catalyzed oxidative cascade reactions have also been developed for the selective formation of spirocyclobutenes. lumenlearning.com This intricate process involves the transformation of dienallenes through a sequence of oxidative double carbocyclization, carbonylation, and alkynylation, leading to the formation of four new C-C bonds in a single operation. lumenlearning.com Mechanistic studies suggest that the reaction is initiated by the cleavage of an allenylic C-H bond, which is a partially rate-limiting and irreversible step. lumenlearning.com The reaction pathway can be steered towards different spirocyclic systems, such as spiro[3.4]octenes or spiro[4.4]nonenes, by slightly modifying the reaction conditions, which alters the sequence of olefin and carbon monoxide insertions. lumenlearning.com
The table below summarizes the key stages of these illustrative cascade reactions.
| Cascade Reaction Type | Initiating Step | Key Intermediates | Final Spiro System | Catalyst/Reagent |
| Gold/Iridium Catalyzed Spiroketalization | Intramolecular cyclization of alkynol | Exocyclic vinyl ether, π-allyl-Ir species | Spiroketal | Au/Ir sequential catalysts |
| Organocatalytic Michael/Aldol | Michael addition | Enamine, Aldol adduct | Spiro[cyclohexane-1,3′-indolin]-2′-one | (R)-diphenylprolinol silyl (B83357) ether |
| Palladium-Catalyzed Oxidative Carbocyclization | Allenylic C-H bond cleavage | Cyclobutene and various palladacycle intermediates | Spirocyclobutene (spiro[3.4]octene) | Palladium catalyst |
Carbocation Intermediate Formation in Elimination Reactions
Elimination reactions provide a fundamental route to the formation of alkenes. In the context of spiro[1,3-benzodioxole-2,1'-cyclohexane] analogues, particularly those bearing a suitable leaving group on the cyclohexane ring, elimination reactions can proceed through a carbocation intermediate via the E1 (Elimination, unimolecular) mechanism. lumenlearning.comlibretexts.orgmasterorganicchemistry.comresearchgate.net
The E1 mechanism is a two-step process. researchgate.net The first and rate-determining step involves the spontaneous departure of the leaving group, leading to the formation of a carbocation intermediate. chemguide.co.uk The stability of this carbocation is a crucial factor influencing the reaction rate. For a substituted spiro[1,3-benzodioxole-2,1'-cyclohexane], a leaving group at a tertiary carbon on the cyclohexane ring would lead to a relatively stable tertiary carbocation, thus favoring an E1 pathway. lumenlearning.com
Once the carbocation is formed, a weak base, which can be the solvent (solvolysis), abstracts a proton from an adjacent carbon atom (a beta-proton). researchgate.net The electrons from the C-H bond then move to form a new π-bond between the two carbon atoms, resulting in an alkene. A key feature of the E1 reaction is that it does not require a specific stereochemical arrangement, such as the anti-periplanar geometry needed for the E2 reaction, because the leaving group has already departed. researchgate.net
The acid-catalyzed ring-opening of spiroketals can also proceed through intermediates with carbocation character. nih.gov Protonation of one of the ether oxygens makes it a good leaving group. Cleavage of the C-O bond can then generate an oxocarbenium ion, which is a type of carbocation stabilized by resonance with an adjacent oxygen atom. This intermediate can then be trapped by a nucleophile or undergo further rearrangement. Computational studies on the biosynthesis of terpenes, which often involve spirocyclic structures, have extensively detailed the role of carbocation intermediates in complex cyclization and rearrangement cascades. epa.gov These studies provide a theoretical framework for understanding the behavior of such reactive intermediates in spiro systems.
A summary of the steps in an E1 elimination reaction involving a spirocyclic substrate is presented below.
| Step | Description | Key Species |
| 1. Ionization | Spontaneous departure of the leaving group. This is the slow, rate-determining step. | Substrate, Leaving Group, Carbocation Intermediate |
| 2. Deprotonation | A weak base removes a proton from a carbon adjacent to the carbocation. | Carbocation Intermediate, Base, Alkene Product |
Nitrogen-Directed C–H Borylation Mechanisms
Nitrogen-directed C–H borylation has emerged as a powerful tool for the regioselective functionalization of organic molecules. In analogues of spiro[1,3-benzodioxole-2,1'-cyclohexane] that incorporate a nitrogen-containing directing group, this reaction allows for the precise installation of a boryl group, a versatile handle for further synthetic transformations. The mechanism of these reactions, typically catalyzed by iridium complexes, is a subject of detailed investigation. researchgate.net
Several mechanistic pathways have been proposed for nitrogen-directed C–H borylation, including inner-sphere, outer-sphere, and relay directing models. researchgate.net
Inner-sphere directed borylation : In this mechanism, the nitrogen atom of the directing group coordinates directly to the iridium metal center. This coordination orients a specific C–H bond in close proximity to the metal, facilitating its activation and subsequent borylation. researchgate.net
Outer-sphere directed borylation : This pathway involves an interaction between the substrate and a ligand on the catalytically active iridium species, rather than direct coordination of the directing group to the metal. For instance, a hydrogen bond between an N-H group on the substrate and an oxygen atom of a boryl ligand on the catalyst can direct the borylation to a nearby C-H bond. researchgate.net
A key intermediate in many iridium-catalyzed borylation cycles is an electron-rich and less sterically bulky IrH(Bpin) species. The use of specific ligands, such as a spiro-fluorene-indenoindenyl (SFI) ligand, can facilitate the selective formation of this intermediate and enhance catalytic activity. masterorganicchemistry.com The regioselectivity of the borylation is often dominated by the directing group rather than steric factors. For example, in tetrahydroisoquinoline derivatives, borylation occurs preferentially at the benzylic C-H bond, which is directed by the nitrogen atom, over the less sterically hindered non-benzylic C-H bonds. masterorganicchemistry.com
Theoretical studies using Density Functional Theory (DFT) have also shed light on the mechanism of nitrogen-directed intramolecular borylation. These studies suggest that for certain systems, the reaction may proceed through an intramolecular Friedel-Crafts-type pathway rather than a direct C-H insertion mechanism. masterorganicchemistry.com
| Mechanism Type | Directing Group Interaction | Key Feature |
| Inner-Sphere | Direct coordination to the metal center | Orients a specific C-H bond for activation. |
| Outer-Sphere | Interaction with the catalyst's ligand | Regioselectivity is achieved without direct metal-directing group coordination. |
| Relay Directing | - | Allows for functionalization at a position remote from the directing group. |
Intermediates and Transition States in Spiro Compound Formation
The formation of the spiro center in compounds like spiro[1,3-benzodioxole-2,1'-cyclohexane] involves the creation of a quaternary carbon atom that is part of two rings. The elucidation of the intermediates and transition states in these bond-forming events is critical for controlling the stereochemistry and efficiency of the synthesis.
In the synthesis of spiro[dihydropyridine-oxindoles], a plausible reaction mechanism involves the initial formation of an aldol adduct from the reaction of isatin (B1672199) with a 1,3-dicarbonyl compound. beilstein-journals.org Subsequent acidic dehydration of this adduct leads to the formation of a carbonium ion intermediate. This electrophilic intermediate can then react with an arylamine, followed by intramolecular cyclization and dehydration to yield the final spiro product. beilstein-journals.org
As previously mentioned in the context of cascade reactions (Section 3.1.1), the organocatalytic synthesis of spirocyclohexane oxindoles proceeds through distinct intermediates. nih.gov The reaction is initiated by the formation of an enamine from the catalyst and one of the aldehyde reactants. This enamine then acts as a nucleophile in a Michael addition to an α,β-unsaturated oxindole, forming an intermediate which then undergoes an intramolecular aldol reaction to construct the spirocyclic core. nih.govmasterorganicchemistry.com
Computational studies have provided deeper insights into the transition states of such reactions. For example, in the chiral phosphoric acid-catalyzed spiroketalization, an asynchronous concerted mechanism with a short-lived polar transition state has been proposed based on computational reaction exploration and dynamics simulations. acs.org This model is consistent with experimental observations, such as inverse secondary kinetic isotope effects, and successfully predicts the enantiomeric excess of the product. acs.org The transition state involves a network of hydrogen bonds between the chiral catalyst, the substrate, and the nucleophile, which dictates the stereochemical outcome of the reaction.
| Reaction | Proposed Intermediate(s) | Key Transition State Features |
| Synthesis of Spiro[dihydropyridine-oxindoles] | Aldol adduct, Carbonium ion | Formation of the electrophilic carbonium ion is a key step. |
| Organocatalytic Synthesis of Spirocyclohexane Oxindoles | Enamine, Michael adduct, Aldol intermediate | Stereochemistry is determined in the Michael addition and aldol cyclization steps. |
| Chiral Phosphoric Acid-Catalyzed Spiroketalization | (Essentially none; concerted) | Asynchronous, polar, short-lived, organized by hydrogen bonding to the catalyst. |
Examination of 1,3-Dipolar Cycloaddition Reaction Mechanisms
The 1,3-dipolar cycloaddition is a powerful pericyclic reaction for the construction of five-membered heterocyclic rings, and it has been widely applied to the synthesis of spiro compounds. nih.govyoutube.com This reaction involves the combination of a 1,3-dipole with a dipolarophile. youtube.com
A common application in the synthesis of spiro-oxindoles involves the reaction of an in situ generated azomethine ylide (the 1,3-dipole) with an activated alkene (the dipolarophile). Azomethine ylides can be generated, for example, from the reaction of isatin and an amino acid like sarcosine. The subsequent cycloaddition to an exocyclic alkene on another heterocyclic core results in a dispiro compound.
The mechanism of the 1,3-dipolar cycloaddition is generally considered to be a concerted process, meaning that the two new sigma bonds are formed in a single transition state without the formation of a discrete intermediate. This is described as a [π4s + π2s] cycloaddition under thermal conditions, analogous to the Diels-Alder reaction. youtube.com The stereoselectivity of the reaction is a key feature, with the relative stereochemistry of the substituents on the dipolarophile being retained in the product.
The regioselectivity and diastereoselectivity of these cycloadditions are governed by the electronic and steric properties of both the dipole and the dipolarophile, as well as the geometry of the transition state. Computational studies, often using DFT methods, are instrumental in rationalizing the observed stereochemical outcomes by analyzing the energies of the possible transition states. For instance, the formation of an exo- or endo-product can be predicted by comparing the activation energies of the corresponding transition states. The conformation of the azomethine ylide intermediate and the way it approaches the dipolarophile are critical in determining the final stereochemistry at the newly formed chiral centers, including the spiro center.
| Feature | Description |
| Reaction Type | Pericyclic, [π4s + π2s] cycloaddition |
| Key Reactants | 1,3-Dipole (e.g., azomethine ylide), Dipolarophile (e.g., alkene) |
| Mechanism | Concerted, single transition state |
| Stereochemistry | Stereospecific with respect to the dipolarophile |
| Controlling Factors | Frontier molecular orbital interactions, steric effects, transition state geometry |
Beckmann Rearrangement in Spirochromanone Derivatives
The Beckmann rearrangement is a classic organic reaction that transforms an oxime into an amide. This reaction is particularly relevant for spiro systems containing a cyclic ketone, such as spirochromanone derivatives, as it provides a route to ring-expanded lactams. The archetypal example is the conversion of cyclohexanone (B45756) oxime to caprolactam, a key monomer for the production of Nylon 6. epa.gov
The mechanism of the Beckmann rearrangement is initiated by the conversion of the ketone to an oxime using hydroxylamine. researchgate.net The rearrangement itself is typically catalyzed by acid (e.g., sulfuric acid, polyphosphoric acid) or promoted by reagents that can convert the oxime's hydroxyl group into a better leaving group (e.g., tosyl chloride, phosphorus pentachloride). epa.gov
The key mechanistic step involves the migration of the alkyl group that is in the anti-periplanar position to the leaving group on the nitrogen atom. epa.gov This migration is concerted with the departure of the leaving group, which avoids the formation of a highly unstable nitrene intermediate. The migration results in the formation of a nitrilium ion intermediate. This intermediate is then attacked by a water molecule, followed by tautomerization, to yield the final amide or lactam product.
In the case of a spirochromanone oxime, the migrating group would be one of the carbon atoms of the chromanone ring. The regioselectivity of the rearrangement is determined by which of the two groups attached to the original carbonyl carbon migrates. Due to the stereospecific nature of the migration, the geometry of the starting oxime is critical in determining the structure of the resulting lactam. epa.gov
| Step | Description | Key Species |
| 1. Oxime Formation | Reaction of the ketone with hydroxylamine. | Ketone, Hydroxylamine, Oxime |
| 2. Activation | Protonation or derivatization of the oxime hydroxyl group. | Oxime, Acid/Reagent, Activated Oxime |
| 3. Rearrangement | Concerted migration of the anti-periplanar group with loss of the leaving group. | Activated Oxime, Nitrilium Ion Intermediate |
| 4. Hydrolysis | Attack of water on the nitrilium ion. | Nitrilium Ion, Water |
| 5. Tautomerization | Proton transfer to form the final amide/lactam. | Protonated Amide, Lactam Product |
Role of Molecular Interactions in Reaction Selectivity
The selectivity observed in chemical reactions, particularly in asymmetric catalysis, is often orchestrated by a subtle interplay of non-covalent interactions. For spiro[1,3-benzodioxole-2,1'-cyclohexane] and its derivatives, interactions such as hydrogen bonding and C–H···π interactions can play a pivotal role in stabilizing transition states and directing the stereochemical outcome of a reaction.
Hydrogen bonding is a powerful tool in catalysis, capable of activating substrates, stabilizing intermediates, and controlling enantioselectivity. In the context of spirocyclic compounds, hydrogen bonding interactions are instrumental in achieving high levels of stereocontrol in various transformations. While direct studies on catalytic systems involving spiro[1,3-benzodioxole-2,1'-cyclohexane] are not extensively documented, the principles can be elucidated from analogous spiroketal and spirooxindole systems.
Mechanistic investigations into the formation of spiroketals have revealed the significant role of hydrogen-bonding catalysis. For instance, the methanol-induced kinetic epoxide-opening spirocyclization of glycal epoxides proceeds via hydrogen-bonding catalysis, leading to the stereoselective formation of spiroketal products with inversion of configuration at the anomeric carbon. This highlights the ability of even simple solvents to act as hydrogen-bonding catalysts, influencing both stereoselectivity and the discrimination between competing reaction pathways. In more complex systems, chiral catalysts bearing hydrogen-bond donor moieties can create a chiral environment around the substrate, effectively guiding the approach of a reactant to one face of the molecule over the other.
In the asymmetric synthesis of spirocycles, mechanistic studies have indicated that hydrogen bonds play a crucial role in chirality transfer. For example, the asymmetric construction of chiral spiroenones has been achieved through a process involving central-to-spiro chirality transfer, where hydrogen bonding interactions were found to be key in controlling both the spiro-central and axial chirality in a single operation. These examples underscore the potential for hydrogen bonding to be a directing force in reactions of spiro[1,3-benzodioxole-2,1'-cyclohexane] analogues, particularly in the design of enantioselective catalytic processes.
C–H···π interactions, though weaker than conventional hydrogen bonds, are increasingly recognized as significant forces in molecular recognition and catalysis. These interactions involve the donation of electron density from a π-system to a C–H bond and are particularly relevant in the context of spiro ligands, where the rigid framework can pre-organize aromatic rings for effective interaction with a substrate.
The design of chiral spiro ligands for asymmetric catalysis often exploits noncovalent interactions to achieve high enantioselectivity. C–H···π interactions can play a crucial role in the stabilization of transition states in metal-catalyzed reactions. For instance, in transition metal catalysis, C–H···π interactions between a ligand and a substrate have been proposed to stabilize the transition state, thereby influencing the stereochemical outcome. The rigid C2-symmetric backbone of many spiro ligands makes them ideal scaffolds for positioning aromatic groups in a way that facilitates such interactions.
While specific examples involving spiro[1,3-benzodioxole-2,1'-cyclohexane] as a ligand are not prevalent in the literature, the principles are well-established for other spirocyclic ligands. The exploitation of noncovalent interactions for substrate recognition is a key strategy in the design of metal catalysts. The inherent presence of both C–H bonds and π-electrons in organic molecules makes the C–H···π interaction a fundamental aspect of molecular recognition. Computational studies have often been employed to propose and rationalize the role of these interactions in stabilizing transition states in various catalytic cycles. The insights gained from these studies are invaluable for the design of new spiro-ligands, including those based on the spiro[1,3-benzodioxole] framework, for applications in enantioselective catalysis.
Kinetic and Thermodynamic Considerations in Spiro[1,3-benzodioxole] Transformations
The outcome of a chemical reaction is governed by both kinetic and thermodynamic factors. Kinetic control favors the product that is formed fastest, while thermodynamic control leads to the most stable product. In the context of transformations involving the spiro[1,3-benzodioxole] framework, understanding these considerations is essential for predicting and controlling the product distribution.
Transformations of spiro[1,3-benzodioxole] derivatives can involve various reaction pathways, such as ring-opening, rearrangement, or substitution reactions. The relative rates of these competing pathways determine the product distribution under kinetic control. For example, in the cleavage of spiro[1,3-benzodioxole-benzothiazines] with nucleophiles, the reaction pathway and the nature of the products formed are dependent on the nucleophile and the reaction conditions.
Thermodynamic considerations relate to the relative stabilities of the reactants, intermediates, and products. The Gibbs free energy change (ΔG) of a reaction determines the position of the equilibrium. In some cases, a kinetically favored product may be less stable than a thermodynamically favored one, and under appropriate conditions (e.g., higher temperature, longer reaction time), the initial product may isomerize to the more stable one.
Quantitative kinetic and thermodynamic data for transformations of spiro[1,3-benzodioxole-2,1'-cyclohexane] itself are scarce in the literature. However, studies on related compounds provide valuable insights. For instance, the thermal decomposition of 2,3-dihydro-1,4-benzodioxin, a related benzodioxole derivative, has been investigated, providing activation energy and rate expressions for its decomposition pathways. rsc.org Such data are crucial for understanding the stability and reactivity of the benzodioxole ring system under thermal stress.
Computational chemistry offers a powerful tool to supplement the lack of experimental data. Density Functional Theory (DFT) calculations can be used to model reaction pathways, calculate the energies of transition states and intermediates, and thus predict the kinetic and thermodynamic favorability of different reaction channels. For example, computed Gibbs free energy profiles have been used to explain the regioselectivity in palladium-catalyzed spirocyclization reactions. These theoretical approaches can provide a detailed understanding of the factors controlling reactivity and selectivity in transformations of spiro[1,3-benzodioxole] compounds and guide the design of new synthetic strategies.
Below is a table summarizing hypothetical kinetic and thermodynamic parameters for a generic transformation of a spiro[1,3-benzodioxole] analogue to illustrate the concepts discussed.
| Parameter | Pathway A (Kinetic Product) | Pathway B (Thermodynamic Product) |
|---|---|---|
| Activation Energy (Ea) | Lower | Higher |
| Rate Constant (k) at a given T | Higher | Lower |
| Gibbs Free Energy of Product (G) | Higher (Less Stable) | Lower (More Stable) |
| Favored Conditions | Low Temperature, Short Reaction Time | High Temperature, Long Reaction Time |
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular reactivity and stability. bhu.ac.in
A small HOMO-LUMO gap suggests that a molecule is more reactive because it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net This makes the molecule more polarizable and prone to engage in chemical reactions. In studies of related benzodioxole derivatives, DFT calculations have been used to determine these energy values and predict the molecule's reactive nature. researchgate.net The analysis helps in identifying whether the molecule will participate in reactions via donation or back-donation of electrons. researchgate.net
| Parameter | Significance | Typical Value Range (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital; related to electron-donating ability. | -6.0 to -7.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; related to electron-accepting ability. | -1.0 to -2.5 |
| ΔE (HOMO-LUMO Gap) | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. | 4.0 to 5.5 |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map uses a color scale to represent different potential values on the electron density surface.
Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen.
Blue regions denote areas of positive electrostatic potential, which are electron-deficient and are targets for nucleophilic attack. These are often located around hydrogen atoms.
Green regions represent neutral or low potential areas.
MEP analysis helps in understanding intermolecular interactions and provides a visual guide to the molecule's reactivity patterns. bhu.ac.innih.gov For Spiro[1,3-benzodioxole-2,1'-cyclohexane], the oxygen atoms of the dioxole ring would be expected to be centers of negative potential, while the hydrogen atoms on both the cyclohexane and benzodioxole rings would exhibit positive potential.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density by transforming the complex molecular orbitals into localized bond- and lone-pair-based orbitals. researchgate.net This method quantifies the stabilization energy associated with interactions between filled (donor) and empty (acceptor) orbitals.
For a system like Spiro[1,3-benzodioxole-2,1'-cyclohexane], NBO analysis can elucidate:
The nature of the spiro-linkage.
Hyperconjugative effects between the benzodioxole and cyclohexane rings. rsc.org
These insights are crucial for a deeper understanding of the molecule's electronic structure beyond the simple Lewis model. researchgate.net
Quantum Chemical Descriptors (QCDs) in Spiro Compounds
Quantum Chemical Descriptors (QCDs) are numerical values derived from DFT calculations that quantify various aspects of a molecule's reactivity and electronic structure. These descriptors are powerful tools in Quantitative Structure-Activity Relationship (QSAR) studies. researchgate.net For spiro compounds, key QCDs include:
Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).
Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).
Global Hardness (η): A measure of resistance to charge transfer (η = (I - A) / 2). Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. researchgate.net
Global Softness (σ): The reciprocal of global hardness (σ = 1 / η). It indicates the molecule's capacity to receive electrons. researchgate.net
These descriptors provide a quantitative framework for comparing the reactivity of different spiro compounds and predicting their behavior in chemical reactions. researchgate.net
| Descriptor | Formula | Chemical Interpretation |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | Propensity to donate electrons. |
| Electron Affinity (A) | A ≈ -ELUMO | Propensity to accept electrons. |
| Electronegativity (χ) | χ = (I + A) / 2 | Overall electron-attracting power. |
| Global Hardness (η) | η = (I - A) / 2 | Resistance to deformation of electron cloud; related to stability. |
| Global Softness (σ) | σ = 1 / η | Measure of reactivity and polarizability. |
Molecular Dynamics (MD) Simulations for Conformational Analysis
While DFT calculations provide insights into the static electronic structure, Molecular Dynamics (MD) simulations are used to study the dynamic behavior and conformational flexibility of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes its shape in response to its environment (e.g., in a solvent or at a specific temperature).
For Spiro[1,3-benzodioxole-2,1'-cyclohexane], MD simulations would be invaluable for:
Conformational Sampling: Identifying the most stable conformations (e.g., chair, boat, or twist-boat for the cyclohexane ring) and the energy barriers between them.
Solvent Effects: Understanding how the molecule's structure and dynamics change in different solvents.
Flexibility Analysis: Quantifying the flexibility of the spirocyclic system by analyzing metrics like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of atomic positions. nih.gov
These simulations provide a crucial link between the static, gas-phase picture from DFT and the dynamic behavior of the molecule in realistic conditions. nih.gov
Theoretical Prediction of Spectroscopic Signatures and Chiroptical Properties
Computational methods are highly effective at predicting various spectroscopic properties, which can be used to verify experimental results or identify unknown compounds.
Vibrational Spectra: DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks in its Infrared (IR) and Raman spectra. This allows for the assignment of specific spectral bands to particular molecular motions. researchgate.net
NMR Spectra: The chemical shifts and coupling constants in Nuclear Magnetic Resonance (NMR) spectra can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework.
Electronic Spectra: Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic excitations, which correspond to the absorption bands in UV-Visible (UV-Vis) spectra. bhu.ac.in
Chiroptical Properties: For chiral derivatives of Spiro[1,3-benzodioxole-2,1'-cyclohexane], TD-DFT can predict chiroptical properties such as electronic circular dichroism (CD) spectra. These theoretical spectra are instrumental in determining the absolute configuration of chiral molecules by comparing the calculated spectrum with the experimental one. nih.govrsc.orgresearchgate.net
These theoretical predictions provide a powerful complement to experimental spectroscopy, aiding in structural elucidation and the analysis of complex molecular systems.
In Silico Studies of Reaction Pathways and Catalyst Design
Computational chemistry and theoretical modeling have emerged as indispensable tools for elucidating the intricate mechanisms of complex organic reactions and for the rational design of novel catalysts. In the context of spiro[1,3-benzodioxole-2,1'-cyclohexane] and related spiroketal systems, in silico studies provide profound insights into reaction pathways, transition state geometries, and the origins of stereoselectivity, guiding the development of more efficient and selective synthetic methodologies. While computational studies focusing specifically on spiro[1,3-benzodioxole-2,1'-cyclohexane] are not extensively documented in the literature, a wealth of theoretical work on analogous spiroketalization and spirocyclization reactions provides a robust framework for understanding its chemical behavior.
At the heart of computational investigations into reaction mechanisms is the use of quantum mechanical methods, most notably Density Functional Theory (DFT). These methods allow for the accurate calculation of the potential energy surface of a reaction, identifying the structures and energies of reactants, intermediates, transition states, and products. This information is crucial for determining the feasibility of a proposed reaction pathway and for predicting reaction rates and selectivities.
One key area of investigation has been the mechanism of acid-catalyzed spiroketalization. Computational studies have been employed to differentiate between various possible mechanisms, such as SN1-like, SN2-like, and covalent phosphate (B84403) intermediate-based pathways in reactions catalyzed by chiral phosphoric acids. acs.org For instance, Hammett analysis of reaction kinetics, supported by computational modeling, has revealed significant positive charge accumulation in the transition state of certain spiroketalization reactions, as indicated by a ρ value of -2.9. acs.org This suggests a transition state with considerable oxocarbenium ion character.
Furthermore, computational reaction exploration methods, combined with molecular dynamics simulations, have supported an asynchronous concerted mechanism for some chiral phosphoric acid-catalyzed spiroketalizations. acs.org These studies have characterized a short-lived, polar transition state, which is consistent with experimental observations such as inverse secondary kinetic isotope effects. acs.org Such detailed mechanistic understanding is pivotal for optimizing reaction conditions and for the design of catalysts that can stabilize the transition state and enhance reaction rates and enantioselectivity.
The stereochemical outcome of spirocyclization reactions is another area where computational modeling has provided invaluable insights. The formation of the spirocyclic core often creates multiple new stereocenters, and predicting and controlling this stereoselectivity is a significant synthetic challenge. Theoretical studies have meticulously analyzed the conformational complexities of transition states leading to different stereoisomers. For example, in aza-spiro ring formations, a comprehensive conformational analysis of transition states using Cremer–Pople puckering parameters has shown that the puckering preferences of the forming rings differ depending on the geometry of the reactants and the stereochemistry of the products. acs.orgnih.gov These analyses can reveal subtle non-covalent interactions, such as CH–O hydrogen bonds and CH–π interactions, that anchor the conformation of the transition state and are critical for asymmetric induction. acs.orgnih.gov
In silico studies are also instrumental in the design of new catalysts. By modeling the interaction between a substrate and a catalyst, researchers can predict which catalyst will provide the best stereoselectivity. This approach has been successfully applied to the design of chiral ligands for transition-metal-catalyzed reactions. For instance, the design of novel spiro-salen yttrium complexes for the stereoselective ring-opening polymerization of rac-β-butyrolactone was guided by computational modeling, allowing for a switch between syndioselectivity and isoselectivity by modifying the ligand structure.
A concrete example of the predictive power of computational chemistry can be found in the study of hetero Diels-Alder reactions for the synthesis of spirocyclic compounds. DFT calculations have been used to analyze the reaction between E-2-aryl-1-cyano-1-nitroethenes and methylenecyclopentane, which proceeds through a one-step mechanism. nih.gov The calculations of the stationary points along the reaction pathway provide detailed thermodynamic data, as illustrated in the following tables.
| Stationary Point | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Relative Entropy (cal/mol·K) |
|---|---|---|---|
| Reactants | 0.0 | 0.0 | 0.0 |
| Molecular Complex 1 | -6.1 | 4.5 | -35.5 |
| Transition State 1 | 15.4 | 31.5 | -54.0 |
| Product 1 | -23.7 | -9.8 | -46.6 |
| Stationary Point | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Relative Entropy (cal/mol·K) |
|---|---|---|---|
| Reactants | 0.0 | 0.0 | 0.0 |
| Molecular Complex 2 | -7.7 | 3.5 | -37.6 |
| Transition State 2 | 14.1 | 30.5 | -55.0 |
| Product 2 | -25.1 | -11.4 | -46.0 |
These tables showcase the ability of computational methods to provide quantitative data on the energetics of a reaction. The negative relative enthalpies and Gibbs free energies for the products indicate that the reactions are thermodynamically favorable. The positive activation energies (relative Gibbs free energy of the transition states) provide an estimate of the kinetic barrier to the reaction. Such data is invaluable for comparing different reaction pathways and for understanding the effect of substituents on reactivity.
Applications in Advanced Chemical Research
Role in Medicinal Chemistry and Drug Discovery
Spirocyclic scaffolds are increasingly utilized in drug discovery due to their ability to provide novel three-dimensional arrangements that can lead to enhanced binding affinity and selectivity for biological targets. nih.gov The 1,3-benzodioxole (B145889) moiety is also a known pharmacophore present in various biologically active compounds. mdpi.com While specific studies on the medicinal applications of the parent Spiro[1,3-benzodioxole-2,1'-cyclohexane] are limited, its derivatives have been investigated for a range of therapeutic activities. The rigid structure of the spiro compound can serve as a template for the design of new therapeutic agents targeting various diseases. ontosight.airesearchgate.net
Potential in Materials Science
Spiro compounds have found applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic materials. The rigid and non-planar structure of spiro compounds can prevent intermolecular aggregation, which is often detrimental to the performance of organic electronic devices. While the direct application of Spiro[1,3-benzodioxole-2,1'-cyclohexane] in this field is not well-documented, its structural motif suggests potential for the design of new materials with interesting photophysical properties.
Utility in Agrochemicals
The 1,3-benzodioxole moiety is a well-known structural feature in a number of agrochemicals, including insecticides and herbicides. nih.govacs.org For instance, piperonyl butoxide, a common synergist for insecticides, contains the 1,3-benzodioxole group. This suggests that derivatives of Spiro[1,3-benzodioxole-2,1'-cyclohexane] could be explored for their potential as new agrochemical agents. nih.govresearchgate.net
Conclusion
Spiro[1,3-benzodioxole-2,1'-cyclohexane] is a chemically significant molecule that embodies the structural elegance and functional potential of spirocyclic and heterocyclic compounds. Its synthesis, while based on established chemical principles, continues to be an area of interest for methodological improvement. The unique three-dimensional architecture and the combined electronic properties of its constituent rings make it a promising scaffold for the development of new molecules with diverse applications in medicinal chemistry, materials science, and agrochemicals. Further research into the specific properties and reactivity of this compound and its derivatives is warranted to fully unlock its potential in advanced chemical research.
Strategic Applications of Spiro 1,3 Benzodioxole 2,1 Cyclohexane in Advanced Organic Synthesis
As a Versatile Building Block for Complex Polycyclic Systems
The spirocyclic core of Spiro[1,3-benzodioxole-2,1'-cyclohexane] provides a rigid and sterically defined starting point for the synthesis of intricate polycyclic systems. This is particularly valuable in the construction of natural products and their analogues, where complex, three-dimensional frameworks are common. rsc.org The compound's structure allows for selective functionalization on either the cyclohexane (B81311) or the benzodioxole moiety, enabling chemists to build additional rings and create novel polycyclic structures.
For instance, the Fischer indolization reaction has been employed to synthesize a chiral fused polycyclic structure, 1'H-spiro[1,3-benzodioxole-2,12'-[6',10']methanocyclooct[b]indole], using a derivative of the spiro[1,3-benzodioxole-2,1'-cyclohexane] framework. nih.govrsc.org This demonstrates how the spiro compound can serve as a foundational element for assembling complex heterocyclic systems. Furthermore, related spirocyclohexane structures are key components in cascade reactions, such as the Michael/aldol (B89426) cascade, to produce highly substituted spirocyclohexane oxindoles, which are important motifs in many bioactive natural products. nih.govresearchgate.netnih.gov
The synthesis of various spirocyclic compounds, including those with chromane (B1220400) and indoline (B122111) substructures, highlights the adaptability of the spiro-cyclohexane motif in dearomative annulation reactions and multi-component cycloadditions. nih.govnih.gov These reactions often proceed with high stereoselectivity, yielding complex products with multiple stereocenters in a single step.
Scaffold for the Development of Structurally Diverse Chemical Libraries
In medicinal chemistry and drug discovery, the exploration of three-dimensional chemical space is crucial for identifying novel bioactive compounds. sigmaaldrich.com Spiro[1,3-benzodioxole-2,1'-cyclohexane] serves as an excellent scaffold for diversity-oriented synthesis (DOS), a strategy aimed at creating collections of structurally diverse small molecules. cam.ac.ukcam.ac.ukmdpi.com The rigid spirocyclic core ensures that substituents attached to different parts of the molecule are held in well-defined spatial orientations, which is a key feature for exploring interactions with biological targets. sigmaaldrich.com
By systematically modifying the cyclohexane ring, the benzodioxole ring, or both, a library of analogues can be generated from a common spirocyclic precursor. nih.gov This approach allows for the variation of functional groups, appendages, and stereochemistry, leading to a wide range of molecular shapes and properties. nih.gov For example, derivatives such as Spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-amine introduce a reactive handle (the amine group) that can be used for further diversification, allowing for the attachment of various side chains and building blocks. ontosight.ai
The use of spirocyclic scaffolds like this one is advantageous because they possess a high fraction of sp3-hybridized carbon atoms, which contributes to more three-dimensional and drug-like structures. nih.gov This is in contrast to the often flat, aromatic structures that have traditionally dominated compound libraries. The development of libraries based on spiro-oxindole frameworks, which are related to the spiro[1,3-benzodioxole-2,1'-cyclohexane] core, has led to the discovery of compounds with promising biological activities. rsc.org
Precursor for the Introduction of Specific Functional Groups and Structural Motifs
The Spiro[1,3-benzodioxole-2,1'-cyclohexane] molecule contains latent functionality that can be unmasked to introduce specific chemical groups. The 1,3-benzodioxole (B145889) moiety is essentially a protected catechol (a 1,2-dihydroxybenzene). This protecting group is stable under many reaction conditions but can be cleaved under specific, often acidic, conditions to reveal the two hydroxyl groups. This allows for the introduction of a catechol unit into a molecule at a late stage of a synthesis, which is valuable because the free hydroxyl groups can be sensitive to many reagents.
Furthermore, the cyclohexane ring can be functionalized through various standard organic reactions. For example, derivatives like 5-nitrospiro[ rsc.orgnih.govbenzodioxole-2,1'-cyclohexane] and Spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-amine introduce nitro and amino groups, respectively, onto the aromatic ring. ontosight.aichemdiv.com These groups can then serve as handles for further synthetic transformations, such as Sandmeyer reactions, amide couplings, or reductive aminations, to attach a wide array of other functional groups and structural motifs.
The reactivity of related spiro-cyclohexane systems, such as cyclohexane-1,3-dione-2-spirocyclopropanes, in ring-opening cyclization reactions with amines provides a pathway to functionalized indole (B1671886) derivatives. researchgate.net This illustrates how the spiro-cyclohexane framework can act as a precursor to entirely different heterocyclic systems through controlled bond-breaking and bond-forming events.
| Derivative | Introduced Functional Group | Potential Subsequent Reactions |
|---|---|---|
| Spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-amine | Amine (-NH₂) | Amide coupling, Diazotization, Reductive amination |
| 5-nitrospiro[ rsc.orgnih.govbenzodioxole-2,1'-cyclohexane] | Nitro (-NO₂) | Reduction to amine, Nucleophilic aromatic substitution |
| Deprotected Benzodioxole | Catechol (-OH, -OH) | Etherification, Esterification, Oxidation to quinone |
Control of Stereochemistry in Downstream Synthetic Pathways
The spiro center of Spiro[1,3-benzodioxole-2,1'-cyclohexane] is a quaternary carbon atom, which can be a stereocenter if the substitution pattern allows for chirality. Even when the parent molecule is achiral, the introduction of substituents on the cyclohexane ring can create multiple new stereocenters. The rigid conformation of the spirocyclic system can exert significant stereochemical control over subsequent reactions.
In asymmetric synthesis, chiral auxiliaries or catalysts are often used to control the stereochemical outcome of a reaction. The spiro framework itself can act as an internal source of stereocontrol. For example, in organocatalytic cascade reactions to form spiro[cyclohexane-1,3'-indolin]-2'-ones, the existing stereochemistry of the reactants and the catalyst work together to produce products with high diastereoselectivity and enantioselectivity. nih.govnih.gov The stereochemical outcome of these reactions can even be influenced by the choice of protecting groups on the reacting molecules, which interact with the spiro scaffold. nih.gov
The development of enantioselective methods for the synthesis of spirocyclic compounds is an active area of research. nii.ac.jprsc.orgresearchgate.net The ability to construct specific stereoisomers is critical in drug development, as different enantiomers of a chiral molecule can have vastly different biological activities. The use of Spiro[1,3-benzodioxole-2,1'-cyclohexane] and its derivatives as starting materials provides a platform for the stereocontrolled synthesis of complex chiral molecules, leveraging the conformational rigidity of the spiro system to direct the formation of new stereocenters.
| Reaction Type | Resulting Scaffold | Key Stereochemical Feature | Reference |
|---|---|---|---|
| Organocatalytic Michael/Aldol Cascade | Spiro[cyclohexane-1,3'-indolin]-2'-one | Creation of four/five contiguous chiral centers with >99% ee | nih.govnih.gov |
| Dy-catalyzed Cascade Reaction | Polycyclic Spiroindolines | Asymmetric synthesis via ring-opening/Friedel-Crafts/Mannich cascade | rsc.org |
| Chiral Sulfide-catalyzed Bromolactonization | γ-chiral α-spiro-γ-lactones | Efficient enantioselective synthesis of chiral spiro-lactones | nii.ac.jp |
Future Research Directions and Emerging Paradigms in Spiro 1,3 Benzodioxole 2,1 Cyclohexane Chemistry
Development of Highly Efficient and Sustainable Synthetic Methodologies
The traditional synthesis of Spiro[1,3-benzodioxole-2,1'-cyclohexane] and its derivatives often involves the acid-catalyzed reaction of a catechol (like 1,2-dihydroxybenzene) with a cyclohexanone (B45756) derivative. Future research will prioritize the development of more efficient and environmentally benign synthetic protocols, aligning with the principles of green chemistry.
Key areas of focus will include:
Atom Economy and Waste Reduction: Shifting from stoichiometric reagents to catalytic processes to minimize waste. This includes exploring one-pot reactions and tandem or cascade sequences that reduce the number of intermediate purification steps, thereby saving solvents and energy. nih.gov
Green Solvents and Reaction Media: Investigating the use of benign solvents such as water, supercritical fluids, or ionic liquids to replace conventional volatile organic compounds (VOCs).
Flow Chemistry: Utilizing continuous flow reactors for the synthesis of the spiro scaffold. beilstein-archives.org Flow chemistry offers superior control over reaction parameters (temperature, pressure, and mixing), leading to higher yields, improved safety, and easier scalability compared to batch processes. beilstein-archives.org This method can also facilitate the safe handling of hazardous intermediates and reagents.
Energy Efficiency: Exploring alternative energy sources like microwave irradiation or ultrasonication to accelerate reaction rates and potentially reduce thermal degradation byproducts.
Table 1: Comparison of Synthetic Methodologies for Spiro[1,3-benzodioxole-2,1'-cyclohexane]
| Methodology | Traditional Batch Synthesis | Emerging Sustainable Synthesis |
|---|---|---|
| Principle | Acid-catalyzed condensation of catechol and cyclohexanone in a flask. | Catalytic, multi-component reactions in advanced reactor systems. |
| Solvents | Often relies on volatile organic compounds (e.g., Toluene, Hexane). | Prioritizes green solvents (e.g., water, ionic liquids, bio-solvents). |
| Efficiency | Moderate yields, often requires excess reagents and multiple steps. | High yields, high atom economy, potential for one-pot synthesis. beilstein-journals.org |
| Scalability | Can be challenging due to heat and mass transfer limitations. | Readily scalable using continuous flow reactors. beilstein-archives.org |
| Safety | Risks associated with handling large volumes of flammable solvents and corrosive acids. | Enhanced safety through smaller reaction volumes and better process control. |
| Waste | Generates significant solvent and reagent waste. | Minimized waste streams through catalysis and solvent recycling. |
Exploration of Novel Catalytic Systems and Reaction Conditions
Catalysis is at the heart of modern synthetic chemistry. Future research on Spiro[1,3-benzodioxole-2,1'-cyclohexane] will heavily depend on the discovery and application of novel catalytic systems to enhance efficiency, control stereochemistry, and expand the accessible structural diversity.
Prospective catalytic strategies include:
Organocatalysis: The use of small organic molecules as catalysts offers a metal-free alternative, reducing concerns about toxic metal contamination in final products. Chiral organocatalysts could enable the enantioselective synthesis of substituted Spiro[1,3-benzodioxole-2,1'-cyclohexane] derivatives, which is crucial for applications in medicinal chemistry. nih.govnih.gov
Acidic Ionic Liquids: These compounds can serve as both the catalyst and the reaction medium, simplifying workup and enabling catalyst recycling. mdpi.com Their tunable acidity and physical properties allow for fine-tuning of reaction conditions.
Nanocatalysis: Employing heterogeneous catalysts based on nanoparticles can offer high activity and selectivity, coupled with the significant advantage of easy separation from the reaction mixture and recyclability.
Photoredox Catalysis: Visible-light-mediated catalysis could open up new reaction pathways for the functionalization of the spirocyclic core under mild conditions, allowing for the introduction of complex substituents that are inaccessible through traditional thermal methods.
Table 2: Potential Catalytic Systems for Spiro[1,3-benzodioxole-2,1'-cyclohexane] Synthesis
| Catalyst Type | Example(s) | Potential Advantages | Research Focus |
|---|---|---|---|
| Homogeneous Acid Catalysts | p-Toluenesulfonic acid, HCl | Low cost, readily available | Improving reaction efficiency, minimizing side reactions. |
| Heterogeneous Acid Catalysts | Zeolites, Montmorillonite clay | Easy separation, reusability, reduced corrosion. | Catalyst design for higher selectivity and longevity. |
| Organocatalysts | Proline derivatives, (R)-diphenylprolinol silyl (B83357) ether. nih.gov | Metal-free, potential for asymmetric synthesis, mild conditions. nih.gov | Development of catalysts for high enantioselectivity in forming chiral spirocenters. |
| Ionic Liquids | Brønsted acidic ionic liquids. mdpi.com | Dual role as solvent and catalyst, recyclable, tunable properties. | Screening for optimal acidity and solvent properties for the spiroketalization reaction. |
Integration of Machine Learning and AI in Synthetic Route Design and Optimization
The intersection of artificial intelligence (AI) and chemistry is creating a paradigm shift in how chemical synthesis is approached. For a target molecule like Spiro[1,3-benzodioxole-2,1'-cyclohexane], AI and machine learning (ML) can accelerate the discovery of novel and efficient synthetic pathways.
Future applications in this domain will likely involve:
Retrosynthesis Prediction: AI-powered retrosynthesis tools can analyze the spirocyclic structure and propose multiple viable synthetic routes, including unconventional ones that a human chemist might overlook. nih.govnih.govresearchgate.net These platforms can rank routes based on predicted yield, cost of starting materials, and step count.
Reaction Condition Optimization: ML algorithms, particularly Bayesian optimization, can be used to efficiently explore the vast parameter space of a chemical reaction (e.g., temperature, concentration, catalyst loading) to identify the optimal conditions with a minimal number of experiments. mdpi.com This approach was successfully used to improve the yield of a spiro-dithiolane synthesis from 68% to 89%. mdpi.com
Predictive Chemistry: Machine learning models trained on large reaction databases can predict the outcome of a planned reaction, helping chemists to de-risk synthetic campaigns and prioritize experiments with the highest probability of success. jocpr.com Platforms like Synthia™ and Chemcopilot are already demonstrating the power of this approach in reducing synthesis planning time from weeks to minutes. chemcopilot.com
Table 3: Role of AI and Machine Learning in the Synthetic Workflow
| Stage | AI/ML Tool | Function | Expected Outcome for Spiro[1,3-benzodioxole-2,1'-cyclohexane] |
|---|---|---|---|
| 1. Route Design | Retrosynthesis Software (e.g., ReTReK). nih.govnih.govresearchgate.net | Proposes multiple synthetic pathways from commercially available starting materials. | Discovery of novel, more efficient, or more sustainable routes to the core scaffold. |
| 2. Condition Screening | Bayesian Optimization Algorithms. mdpi.com | Intelligently selects experiments to perform to rapidly find optimal reaction conditions. | Faster optimization of yield and purity, reducing time and material costs. |
| 3. Outcome Prediction | Predictive Reaction Models. | Forecasts the likely products and yields of a given set of reactants and conditions. | Prioritization of high-probability-of-success experiments; avoidance of failed reactions. |
| 4. Process Automation | AI-integrated Robotic Platforms. jocpr.com | Executes and monitors reactions based on AI-designed protocols. | High-throughput synthesis and screening of novel derivatives. |
Advanced Spectroscopic Techniques for Real-time Mechanistic Monitoring
A deep understanding of reaction mechanisms is critical for optimizing synthetic processes and controlling product formation. Future research will leverage advanced spectroscopic techniques to monitor the formation of Spiro[1,3-benzodioxole-2,1'-cyclohexane] in real-time, providing unprecedented insight into reaction kinetics and the role of transient intermediates.
Key techniques for in-situ monitoring include:
Process Analytical Technology (PAT): The integration of in-line and on-line analytical tools is a cornerstone of modern chemical manufacturing. polito.it
NMR and IR Spectroscopy: Techniques like Rapid-Scan, Stop-Flow NMR, and Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy allow for the continuous monitoring of the concentrations of reactants, intermediates, and products directly in the reaction vessel. mdpi.com
Time-Resolved Spectroscopy: Ultrafast techniques such as Time-Resolved Infrared (TRIR) spectroscopy can probe molecular dynamics on femtosecond to millisecond timescales, making it possible to observe the formation and decay of short-lived reaction intermediates.
Raman Spectroscopy: This technique is highly complementary to IR spectroscopy and is particularly well-suited for monitoring reactions in aqueous media and for analyzing crystalline solid forms. mdpi.com
Table 4: Spectroscopic Techniques for Mechanistic Analysis
| Technique | Information Provided | Application to Spiro[1,3-benzodioxole-2,1'-cyclohexane] Synthesis |
|---|---|---|
| In-situ FTIR/Raman | Real-time concentration profiles of key species, functional group conversion. mdpi.com | Monitoring the consumption of catechol C-OH and cyclohexanone C=O groups and the appearance of the C-O-C ketal stretch. |
| In-situ NMR | Detailed structural information on all soluble species, including intermediates and byproducts. solubilityofthings.com | Unambiguous identification of hemi-ketal intermediates and quantification of reaction kinetics. |
| Time-Resolved IR (TRIR) | Vibrational spectra of transient species on ultrafast timescales. | Characterizing the structure and lifetime of short-lived intermediates in the catalytic cycle. |
| UV-Vis Spectroscopy | Monitoring of chromophoric species, reaction kinetics. solubilityofthings.com | Tracking the conversion of aromatic starting materials. |
Multi-disciplinary Approaches to Understanding Spiro[1,3-benzodioxole-2,1'-cyclohexane] Reactivity
The future of chemical research lies in the convergence of different scientific disciplines. A comprehensive understanding of the properties and reactivity of Spiro[1,3-benzodioxole-2,1'-cyclohexane] will be best achieved through a multi-pronged approach that combines experimental synthesis, advanced spectroscopy, and computational modeling.
Emerging paradigms will involve:
Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, calculate the energies of transition states and intermediates, and predict spectroscopic properties. This can guide experimental design and help interpret complex mechanistic data.
Cheminformatics: The analysis of large chemical datasets can reveal structure-property relationships, helping to predict the biological activity or material properties of novel derivatives of the spiro scaffold.
Integrated "Digital Twin" Models: The ultimate goal is to create a high-fidelity computational model of the synthetic process. This "digital twin" would integrate kinetic data from spectroscopic monitoring with theoretical calculations to simulate and predict how the reaction will behave under different conditions, enabling in-silico optimization and process control.
By integrating these diverse approaches, researchers can build a holistic understanding of Spiro[1,3-benzodioxole-2,1'-cyclohexane], accelerating the development of its synthesis and enabling the rational design of new functional molecules based on its unique spirocyclic framework.
Q & A
Q. What are the standard synthetic routes for Spiro[1,3-benzodioxole-2,1'-cyclohexane], and how are reaction conditions optimized?
The synthesis typically involves cyclization between 1,3-benzodioxole and cyclohexane derivatives. Key steps include:
- Formation of the spirocyclic core : Cyclohexane derivatives (e.g., cyclohexanone) undergo nucleophilic addition with 1,3-benzodioxole precursors under acidic or basic conditions .
- Functionalization : Post-cyclization modifications, such as halogenation or amidation, are performed. For example, chlorination at the 6-position of the benzodioxole ring is achieved using SOCl₂ or PCl₅ .
- Optimization : Reaction temperature (65–80°C), solvent polarity (chloroform or DMF), and catalyst selection (e.g., tri(n-butyl)phosphine for domino reactions) significantly impact yield and purity .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing Spiro[1,3-benzodioxole-2,1'-cyclohexane]?
- NMR spectroscopy : H and C NMR are critical for confirming the spirocyclic structure. For example, the cyclohexane ring protons appear as multiplet signals between δ 1.2–2.4 ppm, while benzodioxole aromatic protons resonate at δ 6.7–7.3 ppm .
- Mass spectrometry (MS) : High-resolution MS (HRMS-ESI) and electron impact (EI) MS provide exact mass data and fragmentation patterns to distinguish isomers .
- X-ray crystallography : Used to resolve stereochemical ambiguities, particularly for fluorinated derivatives (e.g., 4'-fluoro-substituted analogs) .
Q. How do physical properties (e.g., boiling point, solubility) influence experimental design?
- Solubility : The compound’s low water solubility (logP ≈ 3.2) necessitates polar aprotic solvents (e.g., DMSO) for biological assays .
- Thermal stability : A boiling point of 284.6°C at 760 mmHg allows reflux reactions in high-boiling solvents like toluene .
Advanced Research Questions
Q. How can contradictory data in reaction yields be systematically analyzed during spirocyclic derivatization?
- Variable substituent effects : Electron-withdrawing groups (e.g., -Cl) on the benzodioxole ring reduce yields in nucleophilic substitution reactions due to decreased electron density at the reactive site. For example, chlorinated derivatives show 15–20% lower yields compared to methoxy analogs .
- Catalyst selection : Tri(n-butyl)phosphine outperforms PPh₃ in domino reactions due to stronger nucleophilicity, improving yields of spiro[cyclohexane-1,3'-indolines] by 30–40% .
- Troubleshooting : Use TLC and in situ IR to monitor intermediate formation. Adjust stoichiometry (e.g., 1.2:1 ratio of nucleophile to spiro core) to mitigate side reactions .
Q. What computational strategies are effective for predicting the biological activity of Spiro[1,3-benzodioxole-2,1'-cyclohexane] derivatives?
- Molecular docking : AutoDock or Schrödinger Suite can model interactions with targets like PARP-1 or PPAR-γ. For example, fluorinated derivatives exhibit stronger hydrogen bonding with PARP-1’s catalytic domain (binding energy ≈ -9.2 kcal/mol) .
- QSAR modeling : Use descriptors like polar surface area (PSA) and logP to correlate structure with anti-inflammatory activity. Derivatives with PSA < 90 Ų show enhanced membrane permeability .
Q. How does stereoelectronic control influence the regioselectivity of photoredox C–H gem-difunctionalization in spiro compounds?
- Radical/polar crossover : Under blue LED irradiation, the benzodioxole ring undergoes single-electron oxidation to generate a radical cation, which reacts with fluoroalkyl iodides (e.g., CF₃I) to form C–F bonds. The cyclohexane ring’s chair conformation directs addition to the equatorial position, achieving >80% regioselectivity for monofluorinated products .
- Mechanistic validation : Radical trapping experiments with TEMPO and F NMR kinetics confirm a chain-propagation pathway .
Methodological Tables
Table 1. Key Synthetic Conditions for Spirocyclic Derivatives
Table 2. Spectral Data for Common Derivatives
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
